4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Overview
Description
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of an indole ring substituted with a piperazine moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
It’s known that piperazine derivatives can have a wide range of effects due to their diverse biological and pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, PhSH, and diphenylvinylsulfonium triflate. Reaction conditions often involve the use of bases such as DBU and solvents like DMSO .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- Cetirizine ethyl ester dihydrochloride
- 1-[(4-benzylpiperazin-1-yl)methyl]-1H-benzo[d][1,2,3]triazole
Uniqueness
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is unique due to its specific indole and piperazine structure, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule synthesis and affect cell cycle progression sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSOVNNHQQGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-06-9 | |
Record name | 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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